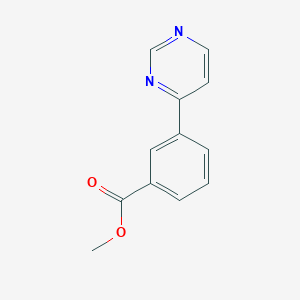

Methyl 3-(pyrimidin-4-yl)benzoate

Übersicht

Beschreibung

Methyl 3-(pyrimidin-4-yl)benzoate is a heterocyclic aromatic compound that features a pyrimidine ring attached to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyrimidin-4-yl)benzoate typically involves the following steps:

Starting Material: The synthesis begins with 3-aminobenzoic acid.

Formation of the Ester: The 3-aminobenzoic acid is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form methyl 3-aminobenzoate.

Coupling Reaction: The methyl 3-aminobenzoate undergoes a coupling reaction with 4-chloropyrimidine in the presence of a base like potassium carbonate and a palladium catalyst to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(pyrimidin-4-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 3-(pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic the structure of nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(pyridin-4-yl)benzoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Methyl 3-(pyrimidin-2-yl)benzoate: The pyrimidine ring is attached at a different position on the benzoate ester.

Methyl 3-(pyrimidin-5-yl)benzoate: The pyrimidine ring is attached at the 5-position instead of the 4-position.

Uniqueness: Methyl 3-(pyrimidin-4-yl)benzoate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to its analogs.

Biologische Aktivität

Methyl 3-(pyrimidin-4-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine ring, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, leading to various derivatives with distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active or allosteric sites, thereby modulating their activity. This interaction can lead to the suppression of inflammatory pathways and induction of apoptosis in cancer cells.

- Receptor Binding : Its structural similarity to nucleotides allows it to bind to nucleotide-binding sites on enzymes or receptors, influencing cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A study highlighted the importance of specific substituents on the pyrimidine ring and their influence on potency against various biological targets. For instance:

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1 | Cyclopropylmethylamide | 0.072 | NAPE-PLD inhibition |

| 2 | Morpholine | 0.135 | Enhanced anti-inflammatory |

| 3 | Dimethylamine | 0.054 | Anticancer activity |

These findings suggest that modifications to the pyrimidine structure can significantly enhance the compound's effectiveness against specific targets .

Case Studies

- Inhibition of NAPE-PLD : A study focused on this compound analogs demonstrated significant inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. The most potent analog exhibited an IC50 value of 72 nM, indicating strong potential for therapeutic applications in metabolic disorders .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound derivatives displayed cytotoxicity against various cancer cell lines. These studies emphasized the need for further exploration into their mechanisms and potential as anticancer agents .

Eigenschaften

IUPAC Name |

methyl 3-pyrimidin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPGEFKXSUZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.